REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]2=[N:8][C:9]([CH2:24][CH3:25])=[C:10]([C:19](OCC)=[O:20])[C:11]([NH:12][CH:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[C:6]2[CH:5]=[N:4]1)[CH3:2].CO.[BH4-].[Li+].O>C1COCC1>[CH2:1]([N:3]1[C:7]2=[N:8][C:9]([CH2:24][CH3:25])=[C:10]([CH2:19][OH:20])[C:11]([NH:12][CH:13]3[CH2:14][CH2:15][O:16][CH2:17][CH2:18]3)=[C:6]2[CH:5]=[N:4]1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
60.43 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=CC=2C1=NC(=C(C2NC2CCOCC2)C(=O)OCC)CC
|
Name
|
|
Quantity
|
28.3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
262 mL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After a further 30 min the mixture was cooled in an ice bath
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (1,500 mL total)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=CC=2C1=NC(=C(C2NC2CCOCC2)CO)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |